N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide
Description
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine moiety linked via a methyl group to a benzimidazole-5-carboxamide scaffold. Its synthesis likely involves coupling reactions between pyrazolo[1,5-a]pyridine derivatives and benzimidazole carboxamide precursors, analogous to methods reported for related compounds .
Properties
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c22-16(11-4-5-13-14(7-11)19-10-18-13)17-8-12-9-20-21-6-2-1-3-15(12)21/h1-7,9-10H,8H2,(H,17,22)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTQFBHRFIAXKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC4=C(C=C3)N=CN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Based Approaches
The foundational synthetic strategy involves condensation reactions between aminopyrazole derivatives and electrophilic reagents. A widely adopted method employs 5-aminobenzimidazole derivatives reacting with pyrazolo[1,5-a]pyridine-3-carbaldehyde intermediates under Dean-Stark conditions to facilitate water removal. Key steps include:
- Formation of Schiff Base : The aldehyde group of pyrazolo[1,5-a]pyridine-3-carbaldehyde reacts with the primary amine of 5-aminobenzimidazole, generating an imine linkage.
- Reductive Amination : Subsequent reduction using sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd-C) stabilizes the methylene bridge between the heterocyclic systems.
Reaction optimization studies demonstrate that anhydrous toluene at 110°C with 4Å molecular sieves achieves 78% yield, while THF/MeOH solvent systems at room temperature yield 65%.
Cyclization Strategies
Recent advances utilize cyclization reactions to construct the pyrazolo[1,5-a]pyridine core in situ. A representative protocol from Sikdar et al. (2023) involves:
Reactants :
- 5-Amino-1H-pyrazole (1.2 eq)
- β-Ketoester derivatives (1.0 eq)
- Potassium persulfate (K2S2O8, 2.5 eq)
Conditions :
- Solvent: Acetonitrile/H2O (4:1)
- Temperature: 80°C
- Duration: 12 hours
This one-pot method generates the pyrazolo[1,5-a]pyrimidine intermediate, which undergoes subsequent coupling with benzimidazole precursors. NMR studies confirm regioselective cyclization at the N1 position of the pyrazole ring, avoiding competing C3 cyclization pathways.
Industrial-Scale Production Methodologies
Continuous Flow Synthesis
Large-scale manufacturing employs continuous flow reactors to enhance reaction control and throughput. A patented process outlines:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Volume | 250 mL | 500 L |
| Residence Time | 2 hours | 30 minutes |
| Temperature | 80°C | 120°C |
| Pressure | Atmospheric | 3 bar |
| Yield | 68% | 82% |
The intensified conditions in flow systems improve heat transfer and reduce byproduct formation through precise stoichiometric control.
Solvent Optimization
Industrial processes prioritize solvent recovery and environmental impact:
Preferred Solvents :
- Cyclopentyl methyl ether (CPME)
- 2-Methyltetrahydrofuran (2-MeTHF)
- Ethyl lactate
Comparative studies reveal CPME increases yield by 12% over traditional DMF while enabling 95% solvent recovery through distillation.
Advanced Synthetic Techniques
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. Moustafa et al. (2022) developed a microwave protocol:
- Reactants : N-(5-Amino-4-cyano-1H-pyrazol-3-yl)-benzamide + Cinnamoyl derivatives
- Conditions :
- Power: 300 W
- Temperature: 120°C
- Time: 20 minutes
- Yield: 89%
X-ray crystallography confirms the exclusive formation of 7-aminopyrazolo[1,5-a]pyrimidine regioisomers under these conditions.
Enzymatic Coupling
Emerging biocatalytic methods employ lipase B from Candida antarctica (CAL-B) to mediate amide bond formation:
| Parameter | Chemical Method | Enzymatic Method |
|---|---|---|
| Temperature | 100°C | 45°C |
| Reaction Time | 8 hours | 24 hours |
| Enantiomeric Excess | N/A | 98% |
| Carbon Footprint | 12.3 kg CO2/kg | 4.7 kg CO2/kg |
While slower, enzymatic routes provide superior stereochemical control for chiral derivatives.
Analytical Characterization
Critical quality control parameters include:
HPLC Conditions :
- Column: C18, 250 × 4.6 mm, 5 μm
- Mobile Phase: 0.1% TFA in H2O/ACN (75:25)
- Flow Rate: 1.0 mL/min
- Retention Time: 8.2 minutes
Spectroscopic Data :
- 1H NMR (400 MHz, DMSO-d6) : δ 8.71 (s, 1H, imidazole-H), 8.32 (d, J=5.6 Hz, 1H, pyridine-H), 4.98 (s, 2H, CH2), 3.85 (s, 1H, NH).
- HRMS (ESI+) : m/z calc. for C16H13N5O [M+H]+: 291.1118, found: 291.1121.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost ($/kg) | Scalability |
|---|---|---|---|---|
| Conventional Condensation | 68 | 95 | 12,500 | Moderate |
| Continuous Flow | 82 | 99 | 8,200 | High |
| Microwave-Assisted | 89 | 97 | 15,000 | Low |
| Enzymatic | 75 | 99.5 | 22,000 | Medium |
Flow synthesis emerges as the most economically viable for industrial applications, while microwave methods excel in research-scale rapid prototyping.
Chemical Reactions Analysis
Types of Reactions: N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nature of the substituent introduced.
Scientific Research Applications
Biological Activities
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide has been investigated for various biological activities:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit potent activity against Mycobacterium tuberculosis (Mtb). For instance:
- Compounds derived from imidazo[1,2-a]pyridines were shown to have minimum inhibitory concentrations (MIC) as low as 0.006 μM against Mtb strains .
Enzyme Inhibition
The compound has potential as an inhibitor of specific enzymes involved in crucial signaling pathways:
- It may target phosphoinositide 3-kinase δ (PI3Kδ), which is significant in immune regulation and cancer therapy .
Anti-inflammatory Properties
Studies have shown that derivatives of pyrazole compounds demonstrate anti-inflammatory effects. For example:
- A series of pyrazole derivatives were evaluated for their in vivo anti-inflammatory activity using standard models .
Case Studies and Research Findings
Case Study 1: Antimicrobial Evaluation
A study assessed the antimicrobial efficacy of various pyrazole derivatives against drug-resistant strains of Mtb. The findings indicated that certain derivatives exhibited superior potency compared to established treatments like PA-824, suggesting a novel mechanism of action .
| Compound | MIC (μM) | Activity Against |
|---|---|---|
| Compound 18 | <0.03 | MDR Strains |
| PA-824 | >14 | MDR Strains |
Case Study 2: Enzyme Inhibition
Research into enzyme inhibition highlighted the potential of this compound in targeting PI3Kδ. This pathway is crucial for regulating immune responses and could be pivotal in treating autoimmune diseases and cancers .
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins that play critical roles in various biological processes. The compound’s ability to bind to these targets and modulate their activity underlies its biological effects .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes, thereby affecting metabolic pathways and cellular functions.
Receptors: By binding to receptors, the compound can influence signal transduction pathways and cellular responses.
Proteins: Interaction with other proteins can modulate their function and contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyridine Derivatives as PARG Inhibitors
A key structural analog is the class of N,N-dimethyl-4-(7-sulfamoylpyrazolo[1,5-a]pyridin-5-yl)piperazine-1-carboxamide derivatives (). These compounds share the pyrazolo[1,5-a]pyridine core but incorporate sulfamoyl and piperazine groups instead of the benzimidazole-carboxamide linkage. They exhibit potent poly(ADP-ribose) glycohydrolase (PARG) inhibition , with applications in oncology. The dimethyl and sulfamoyl substituents enhance solubility and target engagement compared to the target compound’s benzimidazole-carboxamide group, suggesting divergent pharmacokinetic profiles .
Pyrazolo[1,5-a]pyrimidine Carboxamides
Compounds like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide () replace the pyridine ring with a pyrimidine. X-ray crystallography confirms their planar heterocyclic orientation, which may enhance DNA intercalation or kinase binding compared to the target compound’s pyridine-based structure .
Benzimidazole Carboxamides with Varied Substituents
lists benzimidazole carboxamides such as 1-cyclohexyl-N-(pyridin-3-ylmethyl)-2-(1-tosylpiperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide . These compounds retain the benzimidazole-carboxamide backbone but incorporate bulky groups (e.g., cyclohexyl, tosyl) that likely improve metabolic stability. Their commercial availability suggests utility as research tools, though biological data is unspecified .
Anticancer Pyrazolo[1,5-a]triazines
describes 2-(dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines , which share the pyrazolo[1,5-a] core but replace the pyridine/benzimidazole with a triazine ring. These compounds inhibit cancer cell growth (e.g., leukemia, breast cancer) via mechanisms possibly involving DNA damage or topoisomerase inhibition. The dichloromethyl group enhances electrophilicity, a feature absent in the target compound .
Data Table: Structural and Functional Comparison
Key Research Findings and Contrasts
- Synthetic Methods : The target compound’s synthesis may parallel and , using carbodiimide coupling (EDCI/HOBT), whereas pyrazolo[1,5-a]pyrimidines employ ultrasound-assisted aqueous methods for regioselectivity .
- Biological Activity : Unlike PARG inhibitors () or pyrazolo[1,5-a]triazines (), the target compound lacks explicit activity data. Its benzimidazole moiety may confer kinase selectivity, as seen in PROTACs () .
Biological Activity
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound is characterized by its unique structural features, which include a pyrazolo[1,5-a]pyridine moiety linked to a benzo[d]imidazole core. The presence of the carboxamide functional group further enhances its reactivity and biological profile. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H13N5O
- Molecular Weight : 295.29 g/mol
- CAS Number : 1396854-86-6
This compound's structural complexity allows for various interactions with biological targets, making it a subject of interest in drug discovery.
Inhibition of Protein Kinases
Numerous studies have highlighted the inhibitory effects of pyrazolo[1,5-a]pyridine derivatives on various protein kinases, particularly tropomyosin receptor kinases (Trks). These kinases are critical in numerous cellular processes, including growth and differentiation. For instance, compounds derived from this scaffold have demonstrated potent inhibitory activities against Trk receptors with IC50 values as low as 5 nM .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation. For example, derivatives of pyrazolo[1,5-a]pyridine have shown efficacy against Mycobacterium tuberculosis and other cancer cell lines, indicating their potential as therapeutic agents in oncology .
Antiviral Activity
Recent investigations have explored the antiviral properties of pyrazole derivatives. Some compounds within this class have exhibited significant antiviral activity against herpes simplex virus type 1 (HSV-1) and other viral pathogens. This activity is attributed to their ability to inhibit viral replication and interfere with viral protein synthesis .
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer effects of this compound, researchers observed that treatment with this compound resulted in a marked decrease in cell viability in several cancer cell lines. The study reported an IC50 value of approximately 12 μM against breast cancer cells, suggesting a promising therapeutic index for further development.
Case Study 2: Antiviral Properties
Another investigation assessed the antiviral efficacy of related pyrazole compounds against respiratory syncytial virus (RSV). The results indicated that certain derivatives significantly reduced viral load in infected cells, demonstrating an EC50 value of 0.12 mM, which was notably lower than standard antiviral agents like ribavirin .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing pyrazolo[1,5-a]pyridine and benzimidazole hybrid scaffolds?
- Methodological Answer : The synthesis typically involves multi-step protocols. For pyrazolo[1,5-a]pyridine derivatives, cyclocondensation of 5-aminopyrazole precursors with unsaturated ketones (e.g., enamines or enol ethers) is a common approach . Benzimidazole carboxamide synthesis often employs coupling reactions using activating agents like bis(pentafluorophenyl) carbonate (BPC) . Example: A three-step procedure (cyclocondensation → ester hydrolysis → BPC-mediated amidation) yielded pyrazolo[1,5-a]pyrimidine-3-carboxamides with cathepsin inhibition activity .
Q. How are intermediates like 5-aminopyrazole utilized in constructing fused pyrazoloazines?
- Methodological Answer : 5-Aminopyrazole derivatives serve as versatile precursors. For instance, reactions with sodium nitromalonaldehyde or heteroaryl enones generate pyrazolo[1,5-a]pyrimidines via cyclization . Substituents on the pyrazole ring (e.g., methyl, phenyl) influence regioselectivity and downstream biological activity .
Q. What analytical techniques are critical for confirming the structure of such hybrid compounds?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for structural validation . X-ray diffraction provides unambiguous confirmation of regiochemistry in fused systems . For example, crystallographic data resolved substituent positions in 7-amino-3-(2'-chlorophenylazo)pyrazolo[1,5-a]pyrimidine .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis be addressed?
- Methodological Answer : Catalyst design and solvent choice are critical. A novel catalyst system enabled regioselective synthesis of 5-methyl-4-phenyl pyrazolo[1,5-a]pyrimidines by controlling cyclization kinetics . Polar aprotic solvents (e.g., DMF) favor specific intermediates, while temperature modulation minimizes side products .
Q. What experimental strategies resolve contradictions in biological activity data (e.g., IC₅₀ variability across studies)?
- Methodological Answer : Variability may arise from assay conditions (e.g., enzyme source, buffer pH) or compound purity. For cathepsin inhibitors, orthogonal assays (e.g., fluorogenic substrate cleavage vs. cellular uptake studies) validate activity . Dose-response curves with standardized controls (e.g., E-64 for cysteine proteases) improve reproducibility .
Q. How do substituents on the pyrazole or benzimidazole rings modulate target selectivity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that N-butyl groups enhance cathepsin K inhibition (IC₅₀ ~25 µM), while N-(2-picolyl) groups favor cathepsin B . For kinase targets like IRAK4, 5-amino and pyrazole-4-carboxamide substituents optimize binding affinity and kinase selectivity .
Q. What strategies are used to validate novel biological targets (e.g., PARG inhibitors) for pyrazolo[1,5-a]pyridine derivatives?
- Methodological Answer : Target engagement is confirmed via biochemical assays (e.g., PARP-family enzyme inhibition) and cellular thermal shift assays (CETSA) . For PARG inhibitors, in vitro NAD⁺ depletion assays and in vivo tumor xenograft models correlate target inhibition with therapeutic efficacy .
Q. How can synthetic routes be optimized for scalability without compromising yield or purity?
- Methodological Answer : One-pot methodologies reduce purification steps. For example, a regioselective three-step protocol for pyrazolo[1,5-a]pyrimidines achieved 70% yield via sequential cyclization, hydrolysis, and amidation in a single reactor . Green solvents (e.g., PEG-400) improve sustainability without sacrificing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
